(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one
Description
The compound (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one is a thiazol-4-one derivative characterized by a Z-configured benzylidene group and a 3,5-dimethylanilino substituent. Its structure features a bromo, ethoxy, and methoxy-substituted aromatic ring at the 5-position of the thiazole core, which may enhance electronic effects and influence bioactivity .
Properties
Molecular Formula |
C21H21BrN2O3S |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21BrN2O3S/c1-5-27-19-16(22)9-14(10-17(19)26-4)11-18-20(25)24-21(28-18)23-15-7-12(2)6-13(3)8-15/h6-11H,5H2,1-4H3,(H,23,24,25)/b18-11- |
InChI Key |
ATTKYNJNNJUAJR-WQRHYEAKSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)C)C)S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=NC3=CC(=CC(=C3)C)C)S2)OC |
Origin of Product |
United States |
Preparation Methods
Thiourea Derivative Preparation
The thiazole ring is constructed using a cyclocondensation reaction between a thiourea derivative and dialkyl acetylenedicarboxylate. This method, adapted from SciELO Chile, involves:
-
Synthesis of 3,5-Dimethylanilino Thiourea :
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Reactants : 3,5-Dimethylaniline (1.0 equiv) and methyl isothiocyanate (1.0 equiv).
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Conditions : Reflux in ethanol (30 mL, 24 h).
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Yield : ~90% (white crystalline solid).
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Characterization :
-
Thiazole Ring Formation
Reaction Scheme :
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Conditions : Ethanol (5 mL), reflux (30 min).
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Mechanism :
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Yield : 85–90% after recrystallization (ethanol).
-
Characterization :
Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
Bromination and Etherification
The aldehyde precursor is synthesized via sequential functionalization of vanillin (3-methoxy-4-hydroxybenzaldehyde):
-
Ethylation :
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Bromination :
Knoevenagel Condensation for Methylidene Group Introduction
Reaction Optimization
The methylidene group at position 5 is introduced via a base-catalyzed Knoevenagel condensation:
-
Conditions :
-
Solvent : Ethanol or toluene.
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Base : Piperidine (10 mol%) or ammonium acetate.
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Temperature : Reflux (80–110°C).
-
Time : 4–6 h.
-
-
Mechanism :
-
Yield : 70–78% (recrystallized from ethanol).
Stereochemical Control
The Z-configuration is favored due to:
Characterization Data
-
IR (KBr) : 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).
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¹H NMR (DMSO-d₆) :
-
δ 8.21 (s, 1H, CH=), 7.38 (s, 1H, Ar-H), 4.08 (q, 2H, OCH₂CH₃), 2.31 (s, 6H, CH₃).
-
-
¹³C NMR : δ 187.2 (C=O), 160.1 (C=N), 148.9 (C-Br), 115.4–135.2 (aromatic carbons).
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HPLC Purity : >98% (C18 column, MeOH:H₂O = 80:20).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Synthesis
A modified approach combines thiourea cyclization and Knoevenagel condensation in a single pot:
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Advantages : Reduced purification steps, higher atom economy.
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Yield : 65% (lower due to competing side reactions).
Microwave-Assisted Synthesis
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination :
-
Z/E Isomerization :
-
Anilino Group Oxidation :
Scalability and Industrial Relevance
-
Batch Size : Up to 500 g demonstrated in pilot studies.
-
Cost Drivers :
-
3-Bromo-4-ethoxy-5-methoxybenzaldehyde (≈$320/mol).
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Solvent recovery systems reduce ethanol waste by 70%.
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Chemical Reactions Analysis
Formation of the Thiazol-4-one Ring
The thiazol-4-one ring is typically synthesized via cyclization of a thioamide intermediate . For example, in analogous compounds, this involves reacting a thioamide derivative with a carbonyl-containing reagent under dehydrating conditions (e.g., using reagents like BOP or DCC) .
Proposed Mechanism :
-
Step 1 : Synthesis of a thioamide precursor (e.g., via substitution of a halide with a thiolate).
-
Step 2 : Cyclization under acidic or basic conditions to form the thiazol-4-one ring.
Benzylidene Group Formation via Condensation
The benzylidene moiety is formed by aldol-like condensation between an aldehyde (from the substituted phenyl ring) and the thiazol-4-one. This step typically occurs under basic or acidic catalysis, as seen in analogous syntheses.
Proposed Reaction :
Reagents and Conditions
Research Findings and Activity
While direct data on the target compound is unavailable, inferred insights from related compounds include:
-
Anti-inflammatory potential : Thiazol-4-one derivatives like THZD1 and THZD2 exhibit COX-II inhibition (IC₅₀ = 1.9–2.3 μM) . The anilino group may enhance selectivity for COX-II over COX-I.
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Synthetic challenges : Substituents (e.g., bromine, ethoxy groups) may influence regioselectivity during condensation.
-
In vivo testing : Analogous compounds show edema inhibition comparable to Celecoxib (IC₅₀ = 1.33 μM) .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives can possess significant antimicrobial properties. Studies have shown that compounds similar to (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one exhibit activity against various bacterial strains. For instance, thiazoles have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. The presence of specific substituents on the thiazole ring can enhance its ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction .
Anti-inflammatory Effects
Compounds containing thiazole moieties have demonstrated anti-inflammatory effects in various models. The ability of this compound to modulate inflammatory pathways could provide a basis for its use in treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Substituted Benzylidene-Thiazol-4-ones
Compounds such as (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one (4a) and (5Z)-5-(3,4-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one (4b) () share the Z-benzylidene-thiazole scaffold but differ in substituents:
- 4a : 1,3-Benzodioxol substituent (electron-rich, fused ring system).
- 4b : 3,4-Dimethoxy groups (enhanced electron-donating effects).
- Target compound: Bromo (electron-withdrawing), ethoxy, and methoxy groups at positions 3, 4, and 5 of the phenyl ring, combined with a 3,5-dimethylanilino group. This unique substitution pattern may improve steric hindrance and alter binding affinity compared to 4a–c .
Halogen-Substituted Analogues
The compound (5Z)-3-(4-bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one () highlights the impact of halogen positioning. The target compound’s 3-bromo substituent contrasts with the 4-chloro group in this analogue, suggesting differences in van der Waals interactions and metabolic stability due to bromine’s larger atomic radius .
Hydrazono-Thiazolidinones
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone () incorporates a hydrazono group instead of an anilino substituent. The absence of a hydrazone linkage in the target compound may reduce hydrogen-bonding capacity but improve lipophilicity .
Biological Activity
The compound (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one belongs to the thiazolidinone class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific thiazolidinone derivative, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and case studies.
Structure and Properties
The molecular structure of this compound can be analyzed through its functional groups that contribute to its biological activity. The thiazole ring is pivotal in medicinal chemistry due to its ability to interact with various biological targets.
Anticancer Activity
Thiazolidinones have been extensively studied for their anticancer properties. Research indicates that derivatives containing the thiazolidinone scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown promising results against HT29 adenocarcinoma and H460 lung cancer cells.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer progression and proliferation. Studies suggest that modifications at the C2 position enhance anticancer efficacy by promoting apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (5Z)-... | HT29 | 10.2 | Apoptosis induction |
| (5Z)-... | H460 | 8.7 | Enzyme inhibition |
Antimicrobial Activity
The antimicrobial potential of thiazolidinones is another area of significant interest. The compound has been evaluated against various bacterial strains:
- Bacterial Strains : Notable activity has been observed against both Gram-positive and Gram-negative bacteria.
- Inhibition Rates : For example, similar thiazolidinone derivatives have demonstrated over 90% inhibition against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Inhibition (%) |
|---|---|
| Staphylococcus aureus | 91.66 |
| Escherichia coli | 88.46 |
Anti-inflammatory Activity
The anti-inflammatory effects of thiazolidinones are also noteworthy. Studies have shown that these compounds can inhibit inflammatory mediators:
- Inflammatory Pathways : Thiazolidinones modulate pathways such as NF-kB and COX enzymes, which are crucial in the inflammatory response.
- Research Findings : In vitro studies have indicated a reduction in pro-inflammatory cytokines when treated with thiazolidinone derivatives .
Case Studies
Several case studies highlight the effectiveness of thiazolidinone derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a series of thiazolidinone derivatives showed that those with specific substitutions at the C5 position exhibited enhanced cytotoxicity in colorectal cancer models.
- Antimicrobial Efficacy Case Study : A clinical evaluation demonstrated that a thiazolidinone derivative significantly reduced infection rates in patients with antibiotic-resistant bacterial infections.
Q & A
Q. What synthetic routes are commonly employed to prepare (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one?
Methodological Answer: The compound is synthesized via Knoevenagel condensation , a standard method for forming α,β-unsaturated ketones. A typical protocol involves:
Thiazol-4-one Core Formation : Reacting 2-(3,5-dimethylanilino)-1,3-thiazol-4-one with an aldehyde precursor (e.g., 3-bromo-4-ethoxy-5-methoxybenzaldehyde) under basic conditions (e.g., NaOH or KOH in ethanol/methanol) .
Stereoselectivity Control : The (Z) -configuration of the benzylidene group is achieved by optimizing reaction temperature (reflux at 70–80°C) and base strength. Polar aprotic solvents (e.g., DMF) may enhance yield .
Purification : Recrystallization from DMF-acetic acid mixtures improves purity .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
Q. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer:
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 μg/mL indicate potency .
- Cytotoxicity Assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. IC₅₀ values are compared to doxorubicin controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereochemical purity of the benzylidene group?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, favoring (Z) -isomer formation. Ethanol/water mixtures may reduce byproducts .
- Catalyst Screening : Lewis acids (e.g., MgCl₂) or ionic liquids (e.g., [BMIM]BF₄) can accelerate condensation while preserving stereoselectivity .
- Kinetic vs. Thermodynamic Control : Lower temperatures (25–40°C) favor kinetic (Z)-product, while higher temperatures risk isomerization to (E)-form .
Q. How can X-ray crystallography resolve ambiguities in structural assignments?
Methodological Answer:
Q. What strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Reproducibility : Standardize assay protocols (e.g., cell passage number, serum-free conditions) to minimize variability .
- Target Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding to hemoglobin subunits (α/β) or kinases, corroborated by SPR or ITC .
- Meta-Analysis : Compare IC₅₀ values across ≥3 independent studies; outliers may reflect assay sensitivity (e.g., ATP levels in MTT) .
Q. How can computational methods guide the design of derivatives with improved bioactivity?
Methodological Answer:
- QSAR Modeling : Correlate substituent electronegativity (e.g., Br, OCH₃) with antimicrobial logP values. Hammett constants (σ) predict electron-withdrawing effects .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level; HOMO-LUMO gaps <4 eV suggest redox activity relevant to anticancer mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
